N,N-Bis(2-hydroxyethyl)palmitamide acetate

Beschreibung

Definitional Framework: Nomenclature and Chemical Class

A precise understanding of N,N-Bis(2-hydroxyethyl)palmitamide acetate (B1210297) begins with its formal chemical identity and classification.

Systematic IUPAC Naming and Structural Representation of N,N-Bis(2-hydroxyethyl)palmitamide Acetate

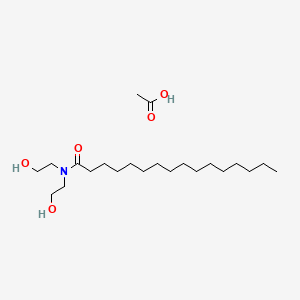

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 2-(N-(2-acetoxyethyl)hexadecanamido)ethyl acetate. However, it is also referred to as acetic acid; N,N-bis(2-hydroxyethyl)hexadecanamide. chemnet.com The compound possesses the molecular formula C22H45NO5 and a molecular weight of approximately 403.60 g/mol . chemnet.com

Its chemical structure is characterized by a central amide group derived from palmitic acid, a 16-carbon saturated fatty acid. This amide is N,N-disubstituted with two hydroxyethyl (B10761427) (-CH2CH2OH) groups. The "acetate" designation indicates that one or both of the hydroxyl groups are esterified with acetic acid. The common representation implies a mono-acetate structure, though di-acetate forms are theoretically possible.

Categorization within Fatty Acid Amides and Diethanolamides

This compound belongs to the broad class of fatty acid amides. Specifically, it is a fatty acid diethanolamide (FADA). FADAs are non-ionic surfactants synthesized from the reaction of a fatty acid or its ester with diethanolamine (B148213). These molecules are amphiphilic, possessing a long, oil-soluble hydrocarbon tail (the palmitoyl (B13399708) group) and a water-soluble polar head group (the diethanolamide with its hydroxyl and amide functionalities). This dual nature underpins their use as emulsifiers, foaming agents, and viscosity modifiers in various applications. The synthesis of related fatty acid diethanolamides, such as those from coconut oil, has been explored for creating bio-based polyols for polyurethane foams. rsc.orgnih.govresearchgate.net

Distinction from Related N-Acylethanolamines (e.g., Palmitoylethanolamide)

A crucial distinction must be made between this compound and the more extensively researched N-acylethanolamine, Palmitoylethanolamide (B50096) (PEA). PEA, or N-(2-hydroxyethyl)palmitamide, is an endogenous fatty acid amide that plays a role in various physiological processes and is noted for its anti-inflammatory and analgesic properties. nih.govnih.gov

The primary structural difference is that PEA is a monoethanolamide, containing a single hydroxyethyl group, whereas this compound is a diethanolamide derivative. nih.govsigmaaldrich.com This additional hydroxyethyl group (and its subsequent acetylation) significantly alters the molecule's polarity, size, and spatial configuration, which in turn would be expected to influence its biological activity and receptor interactions. While PEA is a well-documented endogenous signaling molecule, N,N-Bis(2-hydroxyethyl)palmitamide and its acetate are primarily encountered as synthetic compounds. nih.govsmolecule.com

Historical Context and Initial Academic Mentions

The historical record for this compound is sparse compared to its more famous relative, PEA, which was first identified in 1957 and reported to have anti-inflammatory properties. nih.govsemanticscholar.org The parent compound, N,N-Bis(2-hydroxyethyl)palmitamide, is listed in chemical databases with a CAS number of 7545-24-6. sigmaaldrich.comarkpharmtech.com Its acetate derivative, with CAS number 94094-32-3, appears predominantly in chemical supplier catalogs and patent literature rather than in foundational scientific studies. chemnet.comepa.gov

The synthesis of fatty acid diethanolamides, in general, has been a topic of study for decades, primarily in the context of surfactant and polymer chemistry. researchgate.netresearchgate.net The acetylation of the hydroxyl groups is a standard chemical modification, but specific academic investigation into the biological effects of the acetate form of N,N-Bis(2-hydroxyethyl)palmitamide is not prominent in historical scientific literature.

Current Research Landscape and Gaps in Knowledge

The current research landscape for this compound is characterized by a significant lack of dedicated academic studies. While commercial suppliers suggest potential anti-inflammatory activity, possibly through interaction with cannabinoid receptors like CB2, these claims are not substantiated by peer-reviewed research in the public domain. smolecule.com The synthesis is described as a two-step process: the formation of N,N-Bis(2-hydroxyethyl)palmitamide from palmitic acid and diethanolamine, followed by acetylation. smolecule.com

The primary gap in knowledge is the absence of comprehensive biological and pharmacological evaluation. Key unanswered questions include:

Does this compound occur endogenously?

What are its specific molecular targets and mechanism of action?

How does its biological activity compare to that of PEA and the unacetylated parent compound?

What are its metabolic pathways and pharmacokinetic profile?

While research into related fatty acid amides and diethanolamides is active, particularly in material science and for the therapeutic applications of PEA, these findings cannot be directly extrapolated to the acetate derivative. nih.govresearchgate.net The unique structural modifications of this compound necessitate dedicated future research to elucidate its potential roles and properties.

Eigenschaften

CAS-Nummer |

94094-32-3 |

|---|---|

Molekularformel |

C20H41NO3.C2H4O2 C22H45NO5 |

Molekulargewicht |

403.6 g/mol |

IUPAC-Name |

acetic acid;N,N-bis(2-hydroxyethyl)hexadecanamide |

InChI |

InChI=1S/C20H41NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)21(16-18-22)17-19-23;1-2(3)4/h22-23H,2-19H2,1H3;1H3,(H,3,4) |

InChI-Schlüssel |

NGVPIYGHTGSDBC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)N(CCO)CCO.CC(=O)O |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Derivatization of N,n Bis 2 Hydroxyethyl Palmitamide Acetate

Precursor Synthesis: Methodologies for N,N-Bis(2-hydroxyethyl)palmitamide

N,N-Bis(2-hydroxyethyl)palmitamide, a fatty acid diethanolamide, is the essential intermediate for producing its acetate (B1210297) derivative. Its synthesis relies on forming an amide bond between a palmitic acid source and diethanolamine (B148213).

Amidation Reactions involving Palmitoyl (B13399708) Chloride and Diethanolamine

A classic and direct method for synthesizing N,N-Bis(2-hydroxyethyl)palmitamide involves the reaction of palmitoyl chloride with diethanolamine. This reaction, an example of nucleophilic acyl substitution, is typically performed in the presence of a base. The diethanolamine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. A base, such as pyridine (B92270) or a tertiary amine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The primary advantage of using an acid chloride is its high reactivity, which allows the reaction to proceed under mild conditions with high yields.

Catalytic Approaches for Fatty Acid Diethanolamide Formation from Triglycerides and Diethanolamine

More sustainable and economically viable methods utilize triglycerides from vegetable oils as the starting material for producing fatty acid diethanolamides. nih.gov These large molecules are first converted into more reactive species or directly reacted with diethanolamine in the presence of a catalyst.

One approach involves a two-step process where the triglyceride is first transesterified with methanol (B129727) to produce fatty acid methyl esters (FAMEs). rasayanjournal.co.in These FAMEs are then reacted with diethanolamine in an amidation reaction, typically using a basic catalyst like sodium methoxide (B1231860) or sodium hydroxide (B78521), to form the diethanolamide and methanol as a byproduct. rasayanjournal.co.innih.gov Since this amidation is a reversible equilibrium reaction, removal of the methanol byproduct is crucial to shift the equilibrium towards the product and achieve high conversion. nih.gov

Alternatively, one-pot synthesis methods have been developed to directly convert triglycerides to diethanolamides. Research has demonstrated the effectiveness of heterogeneous nanocatalysts, such as sodium-doped calcium hydroxide or zinc-doped calcium oxide, for this transformation. mdpi.comresearchgate.net These solid catalysts facilitate the aminolysis of triglycerides with diethanolamine, offering advantages such as high efficiency, reusability, and often the ability to perform the reaction under solvent-free conditions. mdpi.comresearchgate.netresearchgate.net For instance, using Zn-doped CaO nanospheroids, complete conversion of triglycerides has been reported in as little as 30 minutes at 90 °C. researchgate.net

Table 1: Comparison of Catalytic Systems for Diethanolamide Synthesis from Oils

| Catalyst System | Starting Material | Key Reaction Conditions | Reported Conversion/Yield | Source(s) |

| Sodium-doped Ca(OH)₂ | Used Cottonseed Oil | Room Temperature | High Conversion | mdpi.comresearchgate.net |

| NaOH | Palm Oil Methyl Ester | 160 °C, 3 hours | 68.95% | rasayanjournal.co.in |

| Lipozyme TL IM (Enzyme) | Calophyllum inophyllum Oil | 40 °C, 2 hours | 44% | nih.gov |

| Zn-doped CaO Nanospheroids | Jatropha Oil | 90 °C, 30 minutes | Complete Conversion | researchgate.net |

Solvent-Free Synthesis Techniques for Alkylamides

In line with the principles of green chemistry, solvent-free synthesis techniques for alkylamides are gaining prominence to reduce environmental impact and improve process efficiency. researchgate.net These methods often employ heterogeneous catalysts or enzymes and may be enhanced by microwave irradiation. google.com

Enzymatic synthesis using lipases, such as immobilized Candida antarctica lipase (B570770) B, represents an environmentally benign route. medcraveonline.com These reactions can be performed without a solvent, although a high temperature (e.g., 90 °C) may be necessary to maintain the reactants in a liquid state. medcraveonline.com The stepwise addition of the amine can prevent the formation of highly viscous ion pairs that might otherwise hinder the reaction. medcraveonline.com

Another effective approach is the use of solid nanocatalysts in a one-pot, solvent-free system. researchgate.net This technique combines the aminolysis of triglycerides and diethanolamine without any solvent, relying on the catalyst's high activity. researchgate.netgoogle.com Such processes are not only environmentally friendly but also offer high yields, reduced reaction times, and easier product purification.

Functionalization to N,N-Bis(2-hydroxyethyl)palmitamide Acetate

The conversion of the precursor to the final product involves the esterification of its two primary hydroxyl groups.

Acetylation Reaction Pathways for Hydroxyl Groups

The functionalization of N,N-Bis(2-hydroxyethyl)palmitamide to its acetate derivative is achieved through an acetylation reaction. This involves converting the two terminal hydroxyl (-OH) groups into acetate (-OCOCH₃) esters. The most common and effective acetylating agent for this purpose is acetic anhydride (B1165640). libretexts.org

The reaction mechanism involves the nucleophilic attack of the hydroxyl group's oxygen atom on one of the carbonyl carbons of the acetic anhydride molecule. libretexts.orgresearchgate.net This process is typically catalyzed by a base, such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP), which serves to activate the hydroxyl group and neutralize the acetic acid byproduct formed during the reaction. youtube.com The use of acetic anhydride is advantageous because the reaction is generally irreversible, leading to high yields of the diacetate product. Alternatively, acetyl chloride can be used, which is more reactive but requires careful handling due to its sensitivity to moisture and the production of corrosive HCl gas.

Optimization of Reaction Conditions for Acetate Incorporation

Optimizing the acetylation reaction is critical to ensure complete conversion, maximize yield, and minimize side products. Several parameters can be systematically varied and studied.

Choice and Molar Ratio of Reagents : The molar ratio of the acetylating agent (acetic anhydride) to the diol (N,N-Bis(2-hydroxyethyl)palmitamide) is a key factor. A slight excess of acetic anhydride is typically used to ensure complete acetylation of both hydroxyl groups.

Catalyst : The choice and concentration of the catalyst are crucial. While pyridine is commonly used, more potent catalysts like DMAP can significantly accelerate the reaction, allowing it to proceed under milder conditions. youtube.com Base catalysts like sodium hydroxide or sodium acetate have also been used effectively in similar esterifications. libretexts.org

Temperature : The reaction temperature affects the rate of acetylation. Many acetylation reactions can be carried out at room temperature, particularly with an efficient catalyst. libretexts.org However, gentle heating may be applied to increase the reaction rate if necessary.

Reaction Time : The duration of the reaction must be sufficient for complete conversion. This can be monitored using techniques like thin-layer chromatography (TLC) or infrared spectroscopy to track the disappearance of the hydroxyl group's characteristic absorption band. Reaction times can range from a few hours to overnight, depending on the other conditions. libretexts.org

Response surface methodology (RSM) can be employed as a statistical tool to systematically optimize these multiple variables simultaneously, identifying the ideal conditions for temperature, reaction time, and reagent concentrations to achieve the highest possible yield of this compound.

Table 2: Typical Parameters for Optimization of Hydroxyl Group Acetylation

| Parameter | Variable | Rationale | Potential Range |

| Reagent | Acetylating Agent | Acetic anhydride is common; acetyl chloride is more reactive. | Acetic Anhydride, Acetyl Chloride |

| Catalyst | Base Catalyst | Activates hydroxyl group, neutralizes acidic byproduct. | Pyridine, DMAP, NaOH, NaOAc |

| Temperature | Reaction Temperature | Influences reaction rate and potential for side reactions. | 0 °C to 80 °C |

| Time | Reaction Duration | Required to achieve maximum conversion. | 1 - 24 hours |

| Stoichiometry | Molar Ratio (Amide:Anhydride) | Ensures complete di-acetylation. | 1:2 to 1:5 |

Investigation of Mono- versus Di-acetylation Selectivity

The structure of N,N-Bis(2-hydroxyethyl)palmitamide features two primary hydroxyl groups, making the selective synthesis of the monoacetate or diacetate derivative a key chemical challenge. The control of this selectivity is paramount for defining the final properties of the molecule. Several strategies can be employed to influence the degree of acetylation.

Chemical Catalysis:

The use of acid or base catalysts is a common approach for acetylation. The selectivity between mono- and di-acetylation can be controlled by carefully managing reaction conditions such as temperature, reaction time, and the stoichiometry of the acetylating agent. For instance, using a limited amount of acetic anhydride in the presence of a catalyst would statistically favor mono-acetylation.

Heterogeneous catalysts offer advantages in terms of product purification and catalyst reusability. For example, silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) has been shown to be an effective catalyst for the selective monoacetylation of unsymmetrical diols. biorxiv.org This method demonstrates high selectivity for primary hydroxyl groups, which is directly applicable to N,N-Bis(2-hydroxyethyl)palmitamide. The reaction typically proceeds by transesterification from a solvent like ethyl acetate.

Another approach involves acetate catalysis, where catalytic amounts of an acetate salt, such as tetrabutylammonium (B224687) acetate, can promote regioselective acetylation of diols with acetic anhydride under mild conditions. researchgate.net The mechanism is proposed to involve the formation of a hydrogen-bonded complex between the acetate anion and the hydroxyl group, which activates it for acylation. rsc.orgresearchgate.net

Enzymatic Catalysis:

Lipases are widely used for their high selectivity in acylation reactions. Lipase-catalyzed acetylation often shows a strong preference for primary hydroxyl groups. mdpi.com For instance, Aspergillus niger lipase has demonstrated nearly 100% regioselectivity in the monoacetylation of various diols using vinyl acetate as the acyl donor. mdpi.com This enzymatic approach offers a mild and highly selective route to the monoacetate derivative of N,N-Bis(2-hydroxyethyl)palmitamide.

Table 1: Comparison of Catalytic Methods for Selective Mono-acetylation of Diols

| Catalyst System | Acetylating Agent | Typical Reaction Conditions | Selectivity for Mono-acetylation | Reference |

| NaHSO₄·SiO₂ | Ethyl Acetate | 60-80 °C | High for primary hydroxyls | biorxiv.org |

| Tetrabutylammonium Acetate | Acetic Anhydride | 40 °C, Acetonitrile (B52724) | High regioselectivity | researchgate.net |

| Aspergillus niger Lipase | Vinyl Acetate | Room Temperature, Diisopropyl ether | Nearly 100% for primary hydroxyls | mdpi.com |

To achieve di-acetylation, harsher reaction conditions are typically required, such as an excess of the acetylating agent (e.g., acetic anhydride), higher temperatures, and longer reaction times. A common laboratory method for exhaustive acetylation involves using acetic anhydride in pyridine. nih.gov

Development of Novel and Sustainable Synthetic Routes

The development of sustainable synthetic methods is a key focus in modern chemistry. For this compound, this involves green approaches for the synthesis of the parent amide.

A significant advancement is the one-pot, solvent-free synthesis of N,N-Bis(2-hydroxyethyl) alkylamides from triglycerides and diethanolamine. nih.gov This method utilizes a heterogeneous catalyst, such as zinc-doped calcium oxide nanospheroids, and can achieve complete conversion at moderate temperatures (e.g., 90 °C) in a short time. nih.gov The use of triglycerides from sources like jatropha oil as a starting material presents a renewable and sustainable feedstock. nih.gov The catalyst is also recyclable, further enhancing the green credentials of this route.

Enzymatic synthesis also represents a sustainable pathway. Lipase-catalyzed amidation of fatty acids with diethanolamine can produce N,N-Bis(2-hydroxyethyl)palmitamide under mild conditions. nih.gov While the yields can be variable depending on the fatty acid chain length, this method avoids the use of harsh reagents and high temperatures. nih.gov

The subsequent acetylation step can also be performed under sustainable conditions. As mentioned, lipase-catalyzed acetylation is an environmentally friendly option. mdpi.com Furthermore, the use of heterogeneous acid catalysts that can be easily recovered and reused minimizes waste generation. biorxiv.org

Table 2: Sustainable Synthetic Approaches for N,N-Bis(2-hydroxyethyl)palmitamide

| Method | Starting Materials | Catalyst | Key Advantages | Reference |

| Heterogeneous Catalysis | Triglycerides, Diethanolamine | Zinc-doped Calcium Oxide | Solvent-free, high conversion, recyclable catalyst | nih.gov |

| Enzymatic Synthesis | Palmitic Acid, Diethanolamine | Immobilized Lipase (e.g., Novozym 435) | Mild conditions, high selectivity | nih.gov |

Design Principles for Analogues and Derivatized Forms of this compound

The design of analogues and derivatized forms of this compound is guided by the desire to modulate its physicochemical and biological properties. The parent compound is structurally related to palmitoylethanolamide (B50096) (PEA), a well-studied endogenous fatty acid amide with anti-inflammatory and analgesic properties. medchemexpress.comnih.govfao.org Therefore, many design principles are derived from studies on PEA analogues.

A key consideration in the design of analogues is metabolic stability. Fatty acid amides are often susceptible to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). google.com To enhance stability, modifications can be made to the amide or ethanolamide portions of the molecule. For example, replacing the ethanolamide group with other functionalities can impact the rate of hydrolysis. google.com

Molecular docking and computational studies are powerful tools in the rational design of new analogues. nih.gov By modeling the interaction of potential analogues with target enzymes or receptors, it is possible to predict their binding affinity and stability. nih.gov For instance, in the design of FAAH inhibitors, molecular docking can help to identify compounds that bind effectively to the active site of the enzyme.

The derivatization of the hydroxyl groups in N,N-Bis(2-hydroxyethyl)palmitamide, such as through acetylation, alters the polarity and hydrogen bonding capacity of the molecule. This can influence its solubility, membrane permeability, and interactions with biological targets. The degree of acetylation (mono- vs. di-acetate) provides a means to fine-tune these properties.

The general molecular scaffold of N,N-Bis(2-hydroxyethyl)palmitamide offers several points for modification to create a library of analogues. These include:

Varying the fatty acid chain: The length and degree of saturation of the fatty acid chain can be altered to modulate lipophilicity.

Modifying the diethanolamine headgroup: The hydroxyl groups can be esterified with different acyl groups, or the entire headgroup can be replaced with other polar moieties.

Introducing functional groups: The introduction of other functional groups onto the fatty acid chain or the headgroup can lead to new properties.

By systematically applying these design principles, it is possible to generate a diverse range of analogues of this compound with tailored characteristics.

Analytical Methodologies for Characterization and Detection of N,n Bis 2 Hydroxyethyl Palmitamide Acetate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of N,N-Bis(2-hydroxyethyl)palmitamide acetate (B1210297). These methods probe the interactions of the molecule with electromagnetic radiation to reveal its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule's carbon-hydrogen framework. For N,N-Bis(2-hydroxyethyl)palmitamide acetate, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

A key characteristic observed in analogous compounds like N,N-bis(2-hydroxyethyl)acetamide is the restricted rotation around the tertiary amide (C-N) bond. st-andrews.ac.uk This phenomenon, also expected in this compound, renders the two N-CH₂CH₂- groups non-equivalent at room temperature, resulting in a doubling of their respective signals in the NMR spectra. st-andrews.ac.ukresearchgate.net

¹H NMR Analysis: The ¹H NMR spectrum would confirm the presence of all key structural motifs. The long palmitoyl (B13399708) chain would produce a characteristic large multiplet for its methylene (B1212753) (-(CH₂)₁₄-) protons around δ 1.2-1.4 ppm and a triplet for the terminal methyl (-CH₃) group near δ 0.88 ppm. The methylene group adjacent to the amide carbonyl (-(C=O)CH₂-) would appear as a triplet around δ 2.2 ppm. ucl.ac.be The presence of the acetate group is unequivocally identified by a sharp singlet for its methyl protons (CH₃COO-) at approximately δ 2.1 ppm. chemicalbook.com The four protons of the N-(CH₂CH₂O-)₂ moiety would be split into distinct multiplets due to the restricted amide bond rotation and the esterification of one hydroxyl group. The methylene protons adjacent to the nitrogen (N-CH₂-) would appear as two separate triplets, while the methylene protons adjacent to the oxygen atoms would also be distinct: one as a triplet for the -CH₂-OH group and another, shifted significantly downfield to around δ 4.2 ppm, for the -CH₂-O-acetate group.

¹³C NMR Analysis: The ¹³C NMR spectrum provides complementary information, confirming the carbon count and the chemical environment of each carbon atom. The palmitoyl chain would be identified by a series of signals in the aliphatic region (δ 14-35 ppm). The amide carbonyl carbon would resonate around δ 173 ppm. Crucially, the acetate group would introduce two new signals: a carbonyl carbon (CH₃C OO-) peak near δ 171 ppm and a methyl carbon (C H₃COO-) peak around δ 21 ppm. Similar to the proton spectrum, the non-equivalence of the hydroxyethyl (B10761427) groups would result in four distinct signals for these methylene carbons. st-andrews.ac.uk

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Palmitoyl CH₃ | ~0.88 (t) | ~14 |

| Palmitoyl (CH₂)₁₃ | ~1.2-1.4 (m) | ~22-32 |

| Palmitoyl -CH₂CH₂C=O | ~1.6 (m) | ~25 |

| Palmitoyl -CH₂C=O | ~2.2 (t) | ~36 |

| Acetate CH₃-C=O | ~2.1 (s) | ~21 |

| N-CH₂ (non-equivalent) | ~3.4-3.7 (two distinct multiplets) | ~45-51 (two distinct signals) |

| O-CH₂ (non-equivalent) | ~3.5 (t, for -CH₂OH), ~4.2 (t, for -CH₂OAc) | ~60 (for -CH₂OH), ~63 (for -CH₂OAc) |

| Amide C=O | - | ~173 |

| Acetate C=O | - | ~171 |

Mass Spectrometry (MS) and Tandem MS for Molecular Identification and Fragmentation Analysis (e.g., LC-HRMS, QTOF MS)

Mass spectrometry (MS) is vital for determining the molecular weight and elemental formula of this compound. Techniques like electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) MS, are particularly effective. researchgate.net These methods allow for the accurate mass measurement of the protonated molecule [M+H]⁺, enabling the confirmation of its chemical formula (C₂₂H₄₃NO₄).

For this compound, the expected exact mass of the neutral molecule is 399.3192 Da. In positive ion mode ESI-MS, it would be detected as the [M+H]⁺ ion with an m/z of 400.3265.

Tandem MS (MS/MS) provides structural insights through controlled fragmentation of the parent ion. The fragmentation pattern helps to confirm the connectivity of the molecule. For the [M+H]⁺ ion of this compound, characteristic fragments would include:

A neutral loss of acetic acid (60 Da), leading to a significant fragment ion.

Cleavage of the amide bond, resulting in an ion corresponding to the palmitoyl group [C₁₆H₃₁O]⁺.

Fragments arising from the N,N-bis(2-hydroxyethyl)amino portion of the molecule. Analysis of related compounds like N,N-Bis(2-hydroxyethyl)octadecanamide shows characteristic ions such as m/z 106, corresponding to the protonated diethanolamine (B148213) fragment. nih.gov

The use of Ultra-Performance Liquid Chromatography (UPLC) coupled to QTOF MS has been shown to be a powerful tool for identifying related N,N-bis(2-hydroxyethyl) amines as impurities or non-intentionally added substances (NIAS) in various materials. researchgate.net

Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z (monoisotopic) | Description |

| [M+H]⁺ | [C₂₂H₄₄NO₄]⁺ | 400.3265 | Protonated parent molecule |

| [M-CH₃COOH+H]⁺ | [C₂₀H₄₀NO₂]⁺ | 340.3054 | Loss of neutral acetic acid |

| [C₁₆H₃₁O]⁺ | [C₁₆H₃₁O]⁺ | 239.2369 | Palmitoyl cation |

| [C₄H₁₀NO₂]⁺ | [C₄H₁₀NO₂]⁺ | 104.0706 | Diethanolamine fragment |

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform-Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm its structure.

The spectrum would be a composite of the signatures of a long-chain tertiary amide, a primary alcohol, and an ester. Key expected absorption bands include:

O-H Stretch: A broad band in the region of 3200–3500 cm⁻¹ corresponding to the stretching vibration of the remaining hydroxyl group. researchgate.net

C-H Stretches: Strong, sharp bands between 2850 and 3000 cm⁻¹ due to the symmetric and asymmetric stretching of the numerous C-H bonds in the long palmitoyl chain. researchgate.net

Ester C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹. This peak is critical for confirming the presence of the acetate group and typically appears at a higher frequency than the amide carbonyl. spectroscopyonline.com

Amide C=O Stretch (Amide I band): A strong absorption band in the region of 1620–1650 cm⁻¹ for the tertiary amide carbonyl group.

Ester C-O Stretch: A strong band in the fingerprint region, typically between 1200-1300 cm⁻¹, associated with the C-O stretching of the acetate group. spectroscopyonline.com

The presence of two distinct carbonyl peaks (ester and amide) is a definitive feature in the FT-IR spectrum for this molecule.

Interactive Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 (broad) | O-H | Stretching |

| 2850-2960 | C-H (aliphatic) | Stretching |

| ~1740 | C=O (ester) | Stretching |

| ~1630 | C=O (amide) | Stretching |

| ~1240 | C-O (ester) | Stretching |

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating this compound from impurities and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such molecules.

A typical method would involve a C18 stationary phase column, which effectively retains the nonpolar palmitoyl chain. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. google.comptfarm.pl The addition of a small amount of an acid like formic acid to the mobile phase is often employed to improve peak shape and ensure consistent ionization if the eluent is directed to a mass spectrometer. google.com

Because the amide and ester functional groups are weak chromophores, detection by UV-Vis is possible but may lack sensitivity, requiring monitoring at low wavelengths (e.g., 210 nm). sielc.com For robust quantitative analysis, HPLC is often coupled with more universal detectors like an Evaporative Light Scattering Detector (ELSD) or, most powerfully, a mass spectrometer (LC-MS), which provides both quantification and mass confirmation simultaneously. HPLC is crucial for assessing the purity of the compound by separating it from potential impurities such as unreacted palmitic acid, diethanolamine, the non-acetylated precursor N,N-Bis(2-hydroxyethyl)palmitamide, and any di-acetylated by-products.

Gas Chromatography (GC) for Volatile Derivatives or Related Compounds

Gas Chromatography (GC) is typically reserved for analytes that are volatile and thermally stable. Due to its high molecular weight and the presence of a polar hydroxyl group, this compound has low volatility, making its direct analysis by GC challenging.

However, GC analysis can be performed following a chemical derivatization step. The free hydroxyl group can be converted to a less polar, more volatile group, such as a trimethylsilyl (B98337) (TMS) ether. This process of silylation increases the compound's volatility and thermal stability, allowing it to pass through a GC column without decomposition. Analysis of the related but smaller compound, palmitoylethanolamide (B50096), has been demonstrated using GC on a non-polar capillary column with a temperature program. nist.gov A similar approach could be adapted for the derivatized acetate compound. GC-MS would be the preferred configuration, as the mass spectrometer provides definitive identification of the eluting peak.

Alternatively, GC is a suitable method for analyzing more volatile impurities that might be present in a sample, such as residual solvents or precursors used in the synthesis.

Advanced Characterization for Material Science Applications

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. This method is crucial for verifying the identity and purity of a synthesized compound like this compound. The process involves combusting the sample under high temperatures, which converts the elements into simple gaseous compounds (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by a detector.

For this compound, with a molecular formula of C₂₂H₄₃NO₄, the theoretical elemental composition can be calculated. Experimental results obtained from an elemental analyzer are then compared against these theoretical values. A close correlation between the found and calculated percentages provides strong evidence of the compound's purity and structural integrity. researchgate.net While direct experimental data for the acetate form is not available, the table below outlines the theoretical values, which would be the benchmark for such an analysis. This approach is standard for characterizing novel or modified compounds. researchgate.netcardiff.ac.uk

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 22 | 264.242 | 68.18 |

| Hydrogen | H | 1.008 | 43 | 43.344 | 11.19 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.61 |

| Oxygen | O | 15.999 | 4 | 63.996 | 16.52 |

| Total | 385.589 | 100.00 |

Note: This table represents the calculated theoretical percentages. Experimental values are typically considered acceptable if they fall within ±0.4% of the theoretical values. cardiff.ac.uk

When this compound is incorporated into a polymer, light scattering techniques are invaluable for characterizing the resulting system in solution or as a dispersion. researchgate.net These methods, including Dynamic Light Scattering (DLS) and Static Light Scattering (SLS), provide information on particle size, molecular weight, and aggregation behavior without requiring column calibration standards. wyatt.com

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a suspension. nih.gov Analysis of these fluctuations yields the translational diffusion coefficient, which can be used to calculate the hydrodynamic radius (R_h) of the particles. researchgate.net For a polymer system containing this compound, DLS can reveal:

The size distribution of polymer-additive aggregates.

The Polydispersity Index (PDI), which indicates the breadth of the size distribution. researchgate.net PDI values below 0.05 suggest a monodisperse sample, while values above 0.7 indicate high polydispersity. researchgate.net

Changes in particle size or aggregation state as a function of temperature, solvent conditions, or concentration. nih.gov

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. This information is used to determine the weight-average molecular weight (M_w) and the radius of gyration (R_g) of the polymer chains in solution. dtic.mil The presence of the palmitamide acetate derivative could influence chain conformation and polymer-solvent interactions, which would be reflected in the SLS data. dtic.mil

Interactive Data Table: Key Parameters from Light Scattering Analysis

| Parameter | Technique | Description | Significance for Polymer-Incorporated Forms |

| Hydrodynamic Radius (R_h) | DLS | The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. | Indicates the effective size of polymer-additive particles or aggregates in solution. |

| Polydispersity Index (PDI) | DLS | A dimensionless measure of the heterogeneity of sizes of particles in a mixture. researchgate.net | Quantifies the uniformity of the polymer-additive dispersion. A low PDI is often desirable for material consistency. |

| Weight-Average Molecular Weight (M_w) | SLS | The average molecular weight of the polymer chains, weighted by their mass. | Crucial for understanding the polymer's fundamental properties. Can indicate if the additive induces chain aggregation or scission. wyatt.com |

| Radius of Gyration (R_g) | SLS | The root-mean-square distance of the object's parts from its center of mass. | Provides insight into the shape and compactness of the polymer coils in solution, which may be affected by interactions with the additive. dtic.mil |

Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution, independent of concentration. anton-paar.com It provides significant insight into molecular structure, conformation, and polymer-solvent interactions. nih.gov The measurement is performed by determining the viscosity of dilute polymer solutions at several concentrations and extrapolating to zero concentration. anton-paar.com

When an additive like this compound is present, it can alter the interactions between polymer chains and between the polymer and the solvent. This, in turn, affects the intrinsic viscosity. Therefore, measuring this property can help elucidate the nature of the polymer-additive interaction in a given solvent system. For example, an increase in intrinsic viscosity might suggest that the additive promotes a more expanded polymer coil conformation. The data is typically plotted using regression models such as the Huggins or Kraemer equations to obtain a precise value for the intrinsic viscosity at the y-intercept. anton-paar.com

Common Regression Models for Intrinsic Viscosity Determination

| Equation Name | Formula | Plotted Variables (Y vs. X) |

| Huggins | η_red = [η] + k_H[η]²c | η_red vs. c |

| Kraemer | η_inh = [η] + k_K[η]²c | η_inh vs. c |

| Schulz-Blaschke | η_sp/c = [η] + k_SB[η]η_sp | η_sp/c vs. η_sp |

| Martin | ln(η_sp/c) = ln[η] + k_M[η]c | ln(η_sp/c) vs. c |

Where: [η] is the intrinsic viscosity, c is concentration, η_red is reduced viscosity, η_inh is inherent viscosity, η_sp is specific viscosity, and k_H, k_K, k_SB, k_M are constants.

Methodologies for Detection and Quantification in Complex Matrices (Theoretical)

Detecting and quantifying this compound, particularly at low concentrations within complex materials or biological systems, requires highly sensitive and specific analytical methods. The development of such methods can be guided by established procedures for structurally related fatty acid amides.

Migration studies are essential for materials used in applications like food packaging or biomedical devices, where substances can leach from the material into the surrounding environment. Although specific studies on this compound are not documented, a theoretical framework for its analysis can be constructed based on methods used for its parent compound, palmitoylethanolamide (PEA), and other N-acylethanolamines (NAEs). nih.govucsd.edu

A theoretical migration study would involve:

Sample Preparation: A food simulant (e.g., ethanol/water mixture, acetic acid solution) or a biological medium would be exposed to the polymer containing the additive under controlled conditions (time, temperature).

Extraction: Following exposure, the this compound that has migrated into the simulant would be extracted. A common method involves liquid-liquid extraction with an organic solvent or solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the matrix. nih.gov

Analysis: The extract would be analyzed using a sensitive chromatographic technique. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common choice. google.com For high sensitivity and specificity, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) would be the method of choice, as it is capable of detecting very low levels of fatty acid amides. nih.govnih.gov

The methodology would need to be validated for linearity, accuracy, precision, and limit of quantification (LOQ) to ensure reliable results. nih.gov

Developing a targeted assay is crucial for studying the specific interactions of this compound in biological or chemical systems. Such an assay must be able to distinguish the target analyte from a background of structurally similar molecules, such as other fatty acid derivatives. nih.govnih.gov

The most powerful technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This method offers exceptional selectivity and sensitivity. The development of a targeted LC-MS/MS assay would proceed as follows:

Ionization: The compound is first ionized, typically using electrospray ionization (ESI) in positive mode, which would protonate the molecule to form the precursor ion [M+H]⁺. nih.gov For this compound (C₂₂H₄₃NO₄, MW = 385.59), the precursor ion would have an m/z (mass-to-charge ratio) of approximately 386.6.

Fragmentation: This precursor ion is then isolated in the mass spectrometer and fragmented by collision-induced dissociation (CID). This process breaks the molecule apart in a predictable way, generating specific product ions.

Detection: The instrument is set to monitor a specific transition from the precursor ion to one or more product ions. This is known as Multiple Reaction Monitoring (MRM). nih.gov For this compound, characteristic product ions would likely result from the cleavage of the amide bond or the loss of the hydroxyethyl groups. For instance, a fragment corresponding to the loss of the acetylated hydroxyethyl group could be a potential product ion for monitoring.

By monitoring a unique precursor-to-product ion transition, the assay can achieve very high specificity and quantify the analyte even in highly complex matrices like blood plasma or tissue extracts. ucsd.edunih.gov The development would also involve the synthesis or use of an isotopically labeled internal standard (e.g., containing deuterium) to ensure the highest level of quantitative accuracy. nih.gov

Molecular Interactions and Biochemical Hypotheses for N,n Bis 2 Hydroxyethyl Palmitamide Acetate

Theoretical Framework for Interactions within Biological Systems

The structure of N,N-Bis(2-hydroxyethyl)palmitamide acetate (B1210297), featuring a long lipophilic palmitoyl (B13399708) chain and a more polar headgroup with two hydroxyethyl (B10761427) chains and an acetate ester, suggests it could interact with various biological components.

In the absence of direct experimental data, computational methods like molecular docking could offer initial predictions about the potential biological targets of N,N-Bis(2-hydroxyethyl)palmitamide acetate. Such studies would model the three-dimensional structure of the molecule and simulate its binding to the active sites of various proteins. Potential targets for docking studies could be inferred from the known interactions of structurally related molecules, such as fatty acid amides.

Table 1: Potential Protein Targets for Molecular Docking Studies of this compound

| Protein Target Family | Rationale for Investigation | Potential Interaction Sites |

| Fatty Acid Amide Hydrolase (FAAH) | Known to hydrolyze fatty acid amides. | Catalytic serine residue in the active site. |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Activated by various lipid molecules. | Ligand-binding pocket. |

| Cannabinoid Receptors (CB1 and CB2) | Modulated by endocannabinoids and related lipids. | Orthosteric or allosteric binding sites. |

| Transient Receptor Potential (TRP) Channels | Gated by a variety of lipidic molecules. | Transmembrane domains or intracellular binding sites. |

The results of these computational analyses could provide valuable, albeit predictive, insights into the binding affinity and mode of interaction of this compound with these proteins, guiding future experimental validation.

Based on its amphipathic nature, this compound is hypothesized to interact with cellular membranes. The long palmitoyl tail could intercalate into the lipid bilayer, while the polar headgroup, containing the ester and hydroxyl groups, would likely orient towards the aqueous environment or interact with the polar head groups of phospholipids (B1166683). This interaction could potentially modulate membrane fluidity and the function of membrane-bound proteins.

Furthermore, the presence of hydrogen bond donors (hydroxyl groups) and acceptors (ester and amide carbonyl oxygens) suggests that this compound could form hydrogen bonds with amino acid residues in the binding pockets of various enzymes and receptors.

Hypothetical Biochemical Pathways and Enzymatic Transformations

The chemical structure of this compound contains two key functional groups susceptible to enzymatic transformation: an ester and an amide bond.

The acetate ester in this compound is a prime target for hydrolysis by esterases, a broad class of enzymes found throughout the body. This reaction would cleave the acetate group, yielding N,N-Bis(2-hydroxyethyl)palmitamide and acetic acid.

This biotransformation could be significant for several reasons. Firstly, it would represent a conversion of a potentially less active prodrug into a more active parent compound. Secondly, the rate of this hydrolysis could vary significantly between different tissues depending on the local concentration and activity of various esterases. Human serum albumin is also known to possess esterase activity and could potentially hydrolyze the acetate group. nih.gov

The amide bond linking the palmitoyl chain to the diethanolamine (B148213) backbone is another potential site for enzymatic cleavage. Amidases, such as fatty acid amide hydrolase (FAAH) or N-acylethanolamine-hydrolyzing acid amidase (NAAA), are responsible for the breakdown of endogenous fatty acid amides like anandamide (B1667382) and palmitoylethanolamide (B50096) (PEA). nih.govnih.gov

It is conceivable that this compound, or its de-acetylated metabolite, could be a substrate for these or other amidases. Hydrolysis of the amide bond would result in the release of palmitic acid and N,N-bis(2-hydroxyethyl)amine. The susceptibility of the amide bond in this specific molecule to amidase activity would depend on how well it fits into the enzyme's active site.

Based on the hypothetical enzymatic activities discussed, the biotransformation of this compound could lead to a number of products.

Table 2: Hypothetical Biotransformation Products of this compound

| Putative Product | Precursor | Enzymatic Process | Potential Subsequent Fate |

| N,N-Bis(2-hydroxyethyl)palmitamide | This compound | Esterase Hydrolysis | Further hydrolysis by amidases; interaction with biological targets. |

| Acetic Acid | This compound | Esterase Hydrolysis | Enters central metabolism (e.g., Krebs cycle). |

| Palmitic Acid | N,N-Bis(2-hydroxyethyl)palmitamide | Amidase Hydrolysis | Beta-oxidation for energy production; incorporation into complex lipids. |

| N,N-Bis(2-hydroxyethyl)amine | N,N-Bis(2-hydroxyethyl)palmitamide | Amidase Hydrolysis | Further metabolism and excretion. |

The ultimate fate of these biotransformation products would depend on the cellular context and the metabolic pathways available. For instance, palmitic acid is a common fatty acid that can be utilized for energy or stored as triglycerides. Acetic acid can be readily used in cellular metabolism. The fate of N,N-bis(2-hydroxyethyl)amine would require further investigation.

Mechanisms of Cellular Engagement

The interaction of any exogenous molecule with a cell begins at the cell membrane. The structure of this compound, possessing both a significant lipid-soluble (lipophilic) tail and a more water-soluble (hydrophilic) headgroup, suggests a complex interplay with the plasma membrane.

The passage of molecules across the cell membrane is a critical first step for biological activity. For lipid-like molecules such as this compound, this process is theorized to occur primarily through passive diffusion, governed by the molecule's physicochemical properties and the principles of the inhomogeneous solubility-diffusion model. acs.orgnih.gov This model posits that both the solubility of a molecule within the membrane and its diffusion rate across it can vary at different depths of the lipid bilayer. nih.gov

The long palmitoyl (C16:0) chain of this compound confers significant lipophilicity, which would theoretically favor its partitioning from the aqueous extracellular space into the hydrophobic core of the cell membrane. However, the permeation is not solely dependent on lipophilicity. The polar headgroup, containing an amide, an ester, and a hydroxyl group, can form hydrogen bonds, which must be broken for the molecule to desolvate and enter the lipid environment. acs.org The energy required for this desolvation presents a barrier to entry.

Following entry into the cytoplasm, the intracellular distribution of this compound is hypothesized to be influenced by intracellular lipid-binding proteins. Fatty acid-binding proteins (FABPs) are known to be crucial for the transport of various hydrophobic lipids, including related NAEs, through the aqueous cytoplasm. semanticscholar.org It is plausible that FABPs could bind to the palmitoyl tail of this compound, shielding it from the aqueous environment and facilitating its transport to various intracellular compartments, such as the endoplasmic reticulum, mitochondria, or the nucleus. semanticscholar.org This directed trafficking is essential for delivering lipid mediators to their sites of action or degradation.

Beyond simply crossing the cell membrane, lipid molecules can exert biological effects through direct, non-receptor-mediated mechanisms. One hypothetical action of this compound could be the modulation of the physical properties of the cell membrane itself. By intercalating into the lipid bilayer, it could alter membrane fluidity, thickness, and lipid packing. Such changes can, in turn, influence the function of integral membrane proteins, including ion channels and enzymes, without direct binding to a specific receptor site.

Furthermore, cells can internalize portions of their plasma membrane through processes like endocytosis. While often associated with receptor-mediated events, non-specific fluid-phase pinocytosis or interactions with lipid rafts could lead to the engulfment and internalization of membrane-associated molecules. nih.gov Given its amphipathic nature, this compound could accumulate in specific membrane microdomains, such as lipid rafts, potentially triggering their internalization. This would provide a pathway for the compound to enter the endo-lysosomal system, where it could be metabolized or released into the cytoplasm.

Some cationic lipids have been shown to activate innate immune receptors like Toll-like receptor 4 (TLR4) through direct interactions that facilitate receptor dimerization, a process that can be independent of the canonical ligand-binding site. ulb.ac.beresearchgate.net Although this compound is not cationic, its interaction with the membrane could theoretically induce biophysical changes that allosterically modulate the conformation and activity of such membrane-bound receptors.

Influence on Endogenous Lipid Signaling Systems (Theoretical, based on general lipid mediator research)

The structural similarity of this compound to endogenous NAEs, such as N-palmitoylethanolamide (PEA) and anandamide (AEA), suggests it could theoretically intersect with the metabolic and signaling pathways of the "endocannabinoidome." nih.govfrontiersin.org This system comprises a broad family of lipid mediators, their receptors, and the enzymes responsible for their synthesis and degradation. frontiersin.orguniversiteitleiden.nl

A primary hypothesis is that this compound could act as a substrate or inhibitor for the enzymes that regulate NAE levels. The key catabolic enzyme for NAEs is Fatty Acid Amide Hydrolase (FAAH). wikipedia.org FAAH breaks down NAEs into their constituent fatty acid and ethanolamine. wikipedia.org It is conceivable that this compound could compete with endogenous NAEs like anandamide for the active site of FAAH. By acting as a competitive inhibitor, it could slow the degradation of endogenous cannabinoids, leading to an increase in their local concentrations and enhanced signaling through cannabinoid receptors (CB1 and CB2) or other targets—a mechanism known as the "entourage effect."

Alternatively, the compound itself might be hydrolyzed by FAAH or another lysosomal hydrolase like N-acylethanolamine-hydrolyzing acid amidase (NAAA). core.ac.uk This would release palmitic acid and N,N-bis(2-hydroxyethyl)amine acetate. The resulting metabolites could then have their own downstream biological activities.

Beyond the endocannabinoid system, many NAEs, particularly PEA, exert their effects by activating nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs), especially PPAR-alpha. nih.gov These ligand-activated transcription factors regulate the expression of genes involved in lipid metabolism and inflammation. researchgate.net It is a plausible hypothesis that this compound, or a metabolite thereof, could be transported to the nucleus by FABPs and function as a ligand for PPAR-alpha, thereby modulating gene expression related to inflammatory and metabolic pathways. semanticscholar.org

Comparative Overview of Selected N-Acylethanolamines and Their Signaling Roles

| Compound Name | Acyl Chain | Primary Receptor(s) / Target(s) | Key Associated Functions |

|---|---|---|---|

| Anandamide (AEA) | Arachidonic Acid (20:4) | CB1, CB2, TRPV1 | Neurotransmission, pain modulation, appetite. nih.govsemanticscholar.org |

| N-palmitoylethanolamide (PEA) | Palmitic Acid (16:0) | PPAR-α, GPR55 | Anti-inflammatory, analgesic. nih.govresearchgate.net |

| N-oleoylethanolamine (OEA) | Oleic Acid (18:1) | PPAR-α, GPR119 | Satiety signaling, fat metabolism. nih.govuniversiteitleiden.nl |

| This compound (Hypothetical) | Palmitic Acid (16:0) | FAAH, NAAA, PPARs (Theoretical) | Potential modulation of NAE metabolism and inflammatory gene expression. |

Research on Applications and Material Science Integration of N,n Bis 2 Hydroxyethyl Palmitamide Acetate

Role in Polymer Chemistry and Controlled Release Systems

The integration of N,N-Bis(2-hydroxyethyl)palmitamide acetate (B1210297) into polymer systems is an area of growing interest, primarily due to its potential to modify polymer properties and create functional materials for specialized applications, including controlled release systems.

Incorporation as a Monomer or Additive in Poly(ortho esters) and Related Polymers

While direct studies detailing the incorporation of N,N-Bis(2-hydroxyethyl)palmitamide acetate as a monomer in the synthesis of poly(ortho esters) are not extensively documented in publicly available research, its chemical structure suggests a theoretical potential for such applications. The presence of two hydroxyl (-OH) groups allows it to act as a diol. In the synthesis of poly(ortho esters), diols are reacted with a diketene (B1670635) acetal. The hydroxyl groups of this compound could theoretically participate in this polymerization reaction, introducing a long-chain fatty amide into the polymer backbone. This incorporation could impart unique properties to the resulting poly(ortho ester), such as increased hydrophobicity and altered degradation kinetics, which are crucial for controlled drug delivery applications.

More established is the use of similar long-chain N,N-bis(2-hydroxyethyl)alkylamines as polymer additives. For instance, N,N-bis(2-hydroxyethyl)alkyl(C8-C18)amines are utilized as production and processing aids in the manufacturing of polyolefin materials. nih.gov These additives can improve the processing characteristics of the polymer melt and the properties of the final plastic product. Given its similar chemical structure, this compound is likely to function effectively as a polymer additive, serving as a plasticizer or a dispersing agent within the polymer matrix.

Modulation of Polymer Properties for Specific Material Applications

When used as an additive, this compound can be expected to modulate several key properties of polymers. Its long palmitoyl (B13399708) chain can act as an internal lubricant, reducing the friction between polymer chains and thereby lowering the melt viscosity. This can lead to improved processability and lower energy consumption during manufacturing.

Furthermore, the amphiphilic nature of the molecule can influence the surface properties of the polymer. The hydrophobic palmitoyl tail would tend to migrate towards the surface in a non-polar environment, potentially increasing the hydrophobicity of the material. Conversely, in a more polar context, the hydrophilic di-hydroxyethyl acetate head could orient towards the surface. This ability to modify surface energy can be valuable in applications requiring specific wetting or adhesion characteristics. The incorporation of this compound could also enhance the flexibility and impact resistance of rigid polymers, a common effect of plasticizers.

Design of Functional Materials with Embedded Acetate Compound

The design of functional materials incorporating this compound can be envisioned for a range of applications. In the context of controlled release systems, embedding this compound within a biodegradable polymer matrix, such as a poly(ortho ester), could create a system where the erosion of the matrix and the release of an active agent are modulated by the presence of the fatty acid amide. The hydrophobic nature of the palmitamide moiety could slow down water penetration into the polymer matrix, thereby retarding the hydrolysis of the polymer backbone and leading to a more sustained release profile.

Moreover, the acetate group on the molecule could be designed to be labile, offering another mechanism for modifying the material's properties over time. The hydrolysis of the acetate would yield N,N-Bis(2-hydroxyethyl)palmitamide and acetic acid, which could locally alter the pH within the polymer matrix, potentially influencing the degradation rate of pH-sensitive polymers like poly(ortho esters). This could be a sophisticated strategy for designing self-regulating drug delivery systems.

Potential as a Surfactant or Emulsifier in Chemical Formulations

The molecular architecture of this compound, featuring a long, nonpolar C16 alkyl chain (the palmitoyl group) and a polar head group containing two hydroxyl groups and an acetate moiety, makes it an effective amphiphile. smolecule.com This dual character is the basis for its potential as a surfactant or emulsifier in a variety of chemical formulations.

As a surfactant, it can position itself at the interface between two immiscible phases, such as oil and water, and reduce the interfacial tension. This property is fundamental to the formation and stabilization of emulsions. The long hydrophobic tail would dissolve in the oil phase, while the hydrophilic head would be oriented towards the water phase, creating a stable dispersion of one liquid in the other. This is particularly useful in the cosmetic, food, and pharmaceutical industries for creating creams, lotions, and other formulated products. The non-ionic nature of this surfactant, due to the absence of a net electrical charge, would make it compatible with a wide range of other ingredients and less likely to cause irritation in topical applications.

The emulsifying properties of this compound are also valuable in industrial processes such as polymerization, where emulsion polymerization is a common technique. In this process, the monomer is emulsified in a continuous phase, typically water, and the polymerization occurs within the micelles formed by the surfactant. The use of a functional surfactant like this compound could not only stabilize the emulsion but also incorporate desirable properties into the resulting polymer particles.

Theoretical Applications in Nanotechnology and Delivery Systems

The structural similarities between this compound and other lipid molecules that are widely used in nanotechnology, such as phospholipids (B1166683) and other fatty acid derivatives, suggest its potential for application in advanced drug delivery systems. researchgate.netmdpi.com Specifically, its amphiphilic character makes it a candidate for the formulation of various types of nanoparticles.

For instance, it could be a component of the lipid matrix in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). researchgate.netnih.govnih.gov These are colloidal carriers that can encapsulate lipophilic drugs, protecting them from degradation and controlling their release. The inclusion of this compound in the lipid matrix could influence the particle size, surface charge, drug loading capacity, and release kinetics of these nanoparticles. Its precursor, palmitoylethanolamide (B50096) (PEA), has been successfully incorporated into such nanocarriers to enhance its delivery. researchgate.netmdpi.comnih.govnih.govresearchgate.net

Furthermore, this compound could be used to form or stabilize nanoemulsions, which are kinetically stable liquid-in-liquid dispersions with droplet sizes in the nanometer range. pharmaexcipients.com Nanoemulsions are of great interest for the delivery of poorly water-soluble drugs, as they can enhance their solubility and bioavailability. The surfactant properties of this compound would be directly applicable here.

In the realm of gene delivery, cationic lipids are often used to form complexes with negatively charged DNA or RNA to create lipoplexes that can transfect cells. While this compound is non-ionic, its hydroxyl groups could be chemically modified to introduce a cationic charge, thereby transforming it into a functional lipid for gene delivery applications. The biodegradable nature of the fatty acid chain would be an advantageous feature for such a carrier, minimizing long-term toxicity.

Advanced Research Methodologies and Future Academic Directions for this compound

The study of this compound, a derivative of palmitic acid and diethanolamine (B148213), is an emerging area of interest within the broader field of bioactive lipids. smolecule.com As researchers seek to understand its physiological roles and mechanisms of action, the application of advanced experimental and computational techniques is paramount. This article explores the prospective use of sophisticated in vitro models and "omics" technologies to elucidate the molecular and cellular impacts of this compound, paving the way for future academic pursuits.

Advanced Research Methodologies and Future Academic Directions for N,n Bis 2 Hydroxyethyl Palmitamide Acetate

In vitro and Ex vivo Experimental Model Systems

To investigate the biological activities of N,N-Bis(2-hydroxyethyl)palmitamide acetate (B1210297), robust model systems that can recapitulate physiological conditions are essential. In vitro and ex vivo models offer controlled environments to dissect the compound's effects at the cellular and tissue levels.

Monolayer cell cultures represent a fundamental tool for initial screenings and mechanistic studies of N,N-Bis(2-hydroxyethyl)palmitamide acetate. A variety of cell lines could be employed to model different biological systems. For instance, neuronal cell lines such as SH-SY5Y or microglial cell lines like BV-2 could be used to investigate potential neuroprotective or anti-inflammatory properties, drawing parallels from the well-documented effects of related N-acylethanolamines. researchgate.net

Researchers could expose these cell cultures to this compound and subsequently perform a range of assays to measure cell viability, proliferation, and specific functional responses. For example, in a study focused on inflammation, the production of nitric oxide (NO) and pro-inflammatory cytokines could be quantified.

Table 1: Hypothetical Cell Culture Models for this compound Research

| Cell Line | Tissue of Origin | Potential Research Focus | Example Assays |

|---|---|---|---|

| SH-SY5Y | Human Neuroblastoma | Neuroprotection, Neuronal Differentiation | MTT assay, Neurite outgrowth measurement |

| BV-2 | Mouse Microglia | Anti-inflammatory activity | Griess assay for NO, ELISA for cytokines |

| HaCaT | Human Keratinocytes | Skin barrier function, Anti-inflammatory effects | Transepithelial electrical resistance (TEER), Gene expression of skin barrier proteins |

For a more complex understanding that preserves the three-dimensional architecture and cellular heterogeneity of tissues, organotypic slice cultures are an invaluable ex vivo model. nih.govnih.gov This technique is particularly well-suited for studying the effects of this compound in the context of a whole tissue microenvironment, such as the brain or skin. nih.gov

For example, organotypic hippocampal slice cultures could be used to study the compound's influence on synaptic plasticity and neuronal health in a setting that maintains the intrinsic synaptic circuitry. nih.govresearchgate.net After treatment with the compound, these slices can be analyzed using electrophysiology, immunohistochemistry, and molecular biology techniques to assess changes in neuronal function and signaling pathways. nih.govresearchgate.net This method allows for the investigation of complex interactions between different cell types within the tissue in response to the compound. nih.gov

Omics Technologies in Mechanistic Research

The application of "omics" technologies can provide a comprehensive, unbiased view of the molecular changes induced by this compound, offering deep insights into its mechanism of action.

Lipidomics, the large-scale study of lipids, is a critical tool for understanding how this compound is metabolized and how it may influence the broader lipid landscape of a cell or tissue. Through techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can trace the metabolic fate of the administered compound and identify any resulting bioactive lipid metabolites.

Furthermore, lipidomics can reveal changes in the levels of endogenous N-acylethanolamines and other related lipids, suggesting potential interactions with the endocannabinoid system or other lipid signaling pathways. This approach could uncover whether this compound acts as a precursor to other signaling molecules or modulates the enzymes involved in their synthesis or degradation.

Proteomics and metabolomics offer a broader perspective on the systemic biological response to this compound. Proteomics can identify changes in protein expression and post-translational modifications, highlighting the cellular pathways and networks affected by the compound. For example, a proteomics study on microglial cells treated with the compound could reveal alterations in proteins involved in inflammatory signaling or phagocytosis.

Metabolomics, on the other hand, provides a snapshot of the small-molecule metabolites within a biological system. This can reveal shifts in central carbon metabolism, amino acid pathways, or other metabolic processes that are impacted by this compound. The integration of proteomics and metabolomics data can provide a powerful, multi-layered understanding of the compound's biological effects.

Table 2: Potential Omics Approaches for this compound Research

| Omics Technology | Key Questions to Address | Potential Findings |

|---|---|---|

| Lipidomics | What are the metabolic products of the compound? Does it alter the endogenous lipid profile? | Identification of bioactive metabolites. Modulation of endocannabinoid signaling. |

| Proteomics | Which protein networks are modulated by the compound? | Identification of protein targets and affected signaling pathways (e.g., anti-inflammatory, neuroprotective). |

| Metabolomics | How does the compound affect cellular metabolism? | Alterations in energy metabolism, amino acid pathways, or other key metabolic functions. |

Computational Approaches and Predictive Modeling

Computational methods are becoming increasingly important in modern pharmacology and can be leveraged to accelerate research on this compound. Molecular docking simulations could be used to predict potential protein targets for the compound. By modeling the three-dimensional structure of the compound, it can be virtually screened against libraries of known protein structures to identify potential binding partners.

Quantitative Structure-Activity Relationship (QSAR) models could also be developed. By comparing the chemical structure of this compound with other related fatty acid amides with known activities, it may be possible to predict its biological effects. These computational predictions can then guide and focus subsequent experimental validation, making the research process more efficient.

Quantitative Structure-Activity Relationship (QSAR) Studies for Acetate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. nih.gov For this compound and its derivatives, QSAR studies can be instrumental in predicting their biological activities and optimizing their structures for enhanced efficacy.

A hypothetical QSAR study on a series of acetate derivatives of N,N-Bis(2-hydroxyethyl)palmitamide could involve the generation of various molecular descriptors. These descriptors, which can be electronic, steric, or hydrophobic in nature, would be correlated with a measured biological activity, such as anti-inflammatory effects. The resulting mathematical model could then be used to predict the activity of newly designed, unsynthesized derivatives, thereby streamlining the drug discovery process.

For instance, a 2D-QSAR model could be developed using descriptors like molecular weight, logP (a measure of lipophilicity), and polar surface area. nih.gov The table below illustrates a hypothetical dataset for such a study, where derivatives with varying alkyl chain lengths and modifications to the acetate group are correlated with their inhibitory concentration (IC50) against a hypothetical enzyme.

| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted IC50 (µM) |

| Acetate 1 | 387.6 | 6.2 | 72.8 | 15.4 |

| Acetate 2 | 401.6 | 6.7 | 72.8 | 12.1 |

| Acetate 3 | 385.5 | 6.1 | 82.1 | 18.9 |

| Acetate 4 | 415.7 | 7.2 | 72.8 | 9.8 |

This model could reveal that increased lipophilicity and specific steric properties are crucial for enhanced activity, guiding the synthesis of more potent analogs.

Pharmacophore Modeling for Hypothetical Target Identification

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of functional groups of a molecule responsible for its biological activity. nih.gov This approach is particularly valuable when the biological target of a compound is unknown. For this compound, pharmacophore modeling could be employed to generate a hypothetical model of its active conformation and use it to screen virtual libraries of known protein structures to identify potential binding partners.

The process would begin by generating a set of low-energy conformations of this compound. Key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and positive or negative ionizable groups, would be mapped onto these conformations. A pharmacophore model would then be constructed based on the spatial arrangement of these features.

A hypothetical pharmacophore model for this compound might consist of:

Two hydrogen bond acceptors (the carbonyl oxygen and the acetate oxygen).

One hydrogen bond donor (the hydroxyl groups).

A large hydrophobic region (the palmitoyl (B13399708) chain).

This model could then be used to virtually screen databases of protein structures, such as the Protein Data Bank (PDB), to find proteins with binding pockets that complement the pharmacophore. This could lead to the identification of novel, hypothetical targets for this compound, opening up new avenues for therapeutic investigation.

Interdisciplinary Research Collaborations

Chemical Biology Interface in Exploring Novel Molecular Targets

The field of chemical biology offers a suite of tools to investigate the interactions of small molecules like this compound within complex biological systems. wikipedia.org A key approach is the design and synthesis of chemical probes based on the parent molecule. These probes are modified with reporter tags (e.g., fluorophores or biotin) or reactive groups to enable the identification of their cellular binding partners.

For this compound, a chemical probe could be synthesized by attaching a clickable alkyne or azide (B81097) group to the terminal end of the palmitoyl chain or by modifying one of the hydroxyethyl (B10761427) groups. This minimally-perturbing modification would allow for bio-orthogonal ligation to a reporter tag after the probe has interacted with its cellular targets.

Subsequent proteomics experiments, such as activity-based protein profiling (ABPP), could then be used to isolate and identify the proteins that bind to the this compound probe. This would provide direct evidence of its molecular targets and shed light on its mechanism of action.

Synergies with Materials Science and Bioengineering for Advanced Applications

The unique physicochemical properties of N-acyl amides, such as their amphiphilicity, lend themselves to applications in materials science and bioengineering. biosynth.comnih.gov Collaborations with researchers in these fields could lead to the development of novel delivery systems or functional biomaterials based on this compound.

For example, the self-assembly properties of this molecule could be exploited to create nanoparticles or liposomes for the targeted delivery of other therapeutic agents. The biocompatibility of such a delivery vehicle would be a significant advantage. Furthermore, this compound could be incorporated into polymer scaffolds or hydrogels for applications in tissue engineering, potentially promoting cell adhesion and proliferation due to its lipid nature.

The table below outlines potential interdisciplinary research projects and their expected outcomes.

| Research Area | Collaborative Field | Potential Application | Expected Outcome |

| Drug Delivery | Materials Science | Development of lipid-based nanoparticles | Enhanced bioavailability and targeted delivery of drugs |

| Tissue Engineering | Bioengineering | Creation of functionalized biomaterial scaffolds | Improved cell integration and tissue regeneration |

| Biosensing | Nanotechnology | Design of sensitive biosensors for related analytes | Real-time monitoring of biological processes |

Through these interdisciplinary efforts, the full potential of this compound beyond its intrinsic biological activities can be explored and harnessed for a new generation of advanced applications.

Q & A

Basic: What are the optimal synthetic routes for N,N-Bis(2-hydroxyethyl)palmitamide acetate, and how can reaction efficiency be monitored?

Methodological Answer:

The compound is typically synthesized via a two-step process: (1) saponification of palmitic acid to generate palmitoyl chloride, followed by (2) amidation with diethanolamine under controlled anhydrous conditions. Reaction efficiency can be monitored using thin-layer chromatography (TLC) to track the disappearance of starting materials or Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the amide bond (C=O stretch at ~1640 cm⁻¹) . For advanced quantification, gas chromatography-mass spectrometry (GC-MS) with prior derivatization (e.g., silylation using bis(trimethylsilyl)trifluoroacetamide) improves volatility and detection sensitivity .

Basic: Which spectroscopic techniques are prioritized for structural elucidation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Focus on protons adjacent to hydroxyl groups (δ 3.4–3.6 ppm) and the methylene groups in the ethanolamine moiety (δ 2.6–3.0 ppm).

- ¹³C NMR: Identify the carbonyl carbon (δ ~170 ppm) and the tertiary carbon bonded to the amide nitrogen (δ ~45 ppm).

- FTIR: Key bands include N-H stretching (~3300 cm⁻¹) and amide I/II bands (~1640 and ~1550 cm⁻¹).

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight, while GC-MS with silylation detects fragmentation patterns .

Advanced: How do pH and temperature influence the stability of this compound, and what protective measures are critical?

Methodological Answer:

- pH Sensitivity: The compound is susceptible to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions. Buffered solutions (pH 6–8) are recommended for aqueous experiments .

- Thermal Stability: Degradation occurs above 80°C, with increased risk of oxidation. Storage at 4°C under inert gas (N₂ or Ar) minimizes decomposition.

- Preventive Measures: Use antioxidants like butylated hydroxytoluene (BHT) at 0.01–0.1% w/w and avoid prolonged exposure to light .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvent systems?

Methodological Answer: